7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound with a molecular formula of C21H28N4O2S and a molecular weight of 400.54. This compound is part of the purine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a heptylsulfanyl group, followed by benzylation and methylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the heptylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or heptylsulfanyl positions, using reagents like sodium methoxide or potassium cyanide. .
Scientific Research Applications
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with DNA synthesis and repair.
Industry: It is used in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different functional groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, it shares the purine core but lacks the benzyl and heptylsulfanyl groups.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): An inhibitor of xanthine oxidase, used to treat gout, with a different substitution pattern on the purine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
374099-86-2 |
---|---|
Molecular Formula |
C21H28N4O2S |
Molecular Weight |
400.54 |
IUPAC Name |
7-benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H28N4O2S/c1-4-5-6-7-11-14-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)15-16-12-9-8-10-13-16/h8-10,12-13H,4-7,11,14-15H2,1-3H3 |
InChI Key |
VRKQGQNXZDZDPQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
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